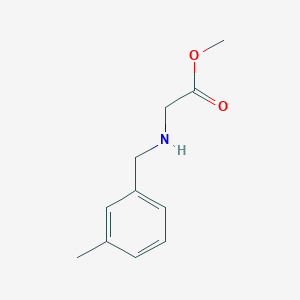
Methyl (3-methylbenzyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3-methylbenzyl)glycinate: is an organic compound with the molecular formula C11H15NO2 It is a derivative of glycine, where the glycine molecule is esterified with methanol and substituted with a 3-methylbenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3-methylbenzyl)glycinate typically involves the esterification of glycine with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete esterification. The 3-methylbenzyl group is introduced via a nucleophilic substitution reaction, where the glycine ester reacts with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents, along with efficient purification techniques such as distillation and recrystallization, ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl (3-methylbenzyl)glycinate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide, which convert the benzylic methyl group to a carboxylic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols can replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 3-methylbenzoic acid.
Reduction: 3-methylbenzyl alcohol.
Substitution: Corresponding amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Methyl (3-methylbenzyl)glycinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a prodrug, where it can be metabolized in the body to release active therapeutic agents.
Biological Studies: It is used in studies involving enzyme-substrate interactions and as a model compound for studying ester hydrolysis.
Industrial Applications: this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Wirkmechanismus
The mechanism of action of Methyl (3-methylbenzyl)glycinate involves its hydrolysis to release glycine and 3-methylbenzyl alcohol. Glycine acts as a neurotransmitter in the central nervous system, while 3-methylbenzyl alcohol can undergo further metabolic transformations. The compound’s ester group is susceptible to enzymatic hydrolysis by esterases, leading to the release of the active components.
Vergleich Mit ähnlichen Verbindungen
Methyl glycinate: A simpler ester of glycine without the 3-methylbenzyl substitution.
Ethyl glycinate: An ester of glycine with an ethyl group instead of a methyl group.
Methyl 2-methyl-3-phenylglycidate: A glycidic ester with a similar structure but different functional groups.
Uniqueness: Methyl (3-methylbenzyl)glycinate is unique due to the presence of the 3-methylbenzyl group, which imparts distinct chemical and physical properties. This substitution enhances its lipophilicity and alters its reactivity compared to simpler glycine esters. The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
methyl 2-[(3-methylphenyl)methylamino]acetate |
InChI |
InChI=1S/C11H15NO2/c1-9-4-3-5-10(6-9)7-12-8-11(13)14-2/h3-6,12H,7-8H2,1-2H3 |
InChI-Schlüssel |
MGTSZHPSXFMMIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CNCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



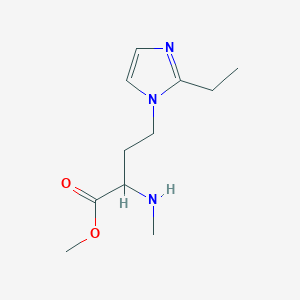
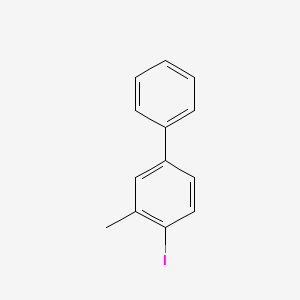
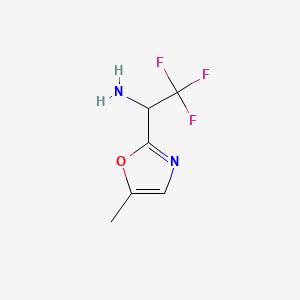

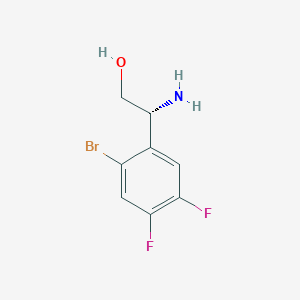
![2-Chloromethyl-1-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13548773.png)
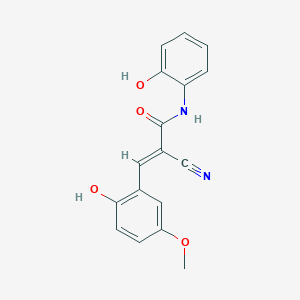
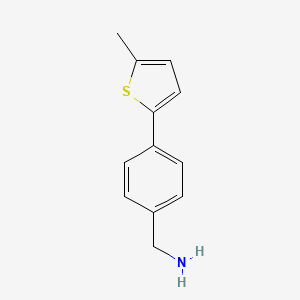
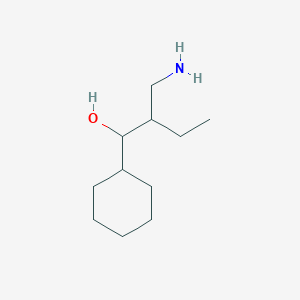
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylicacid](/img/structure/B13548800.png)
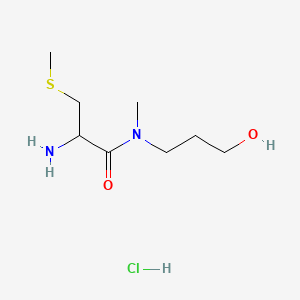
![Potassium trifluoro(spiro[2.3]hexan-5-yl)borate](/img/structure/B13548804.png)
![1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride](/img/structure/B13548809.png)
